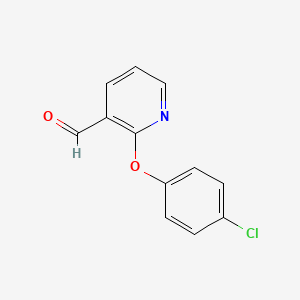

2-(4-Chlorophenoxy)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXMTALCLMFFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257523 | |

| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478031-03-7 | |

| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478031-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nicotinaldehyde and Phenoxy Pyridine Chemistry

The chemical identity of 2-(4-Chlorophenoxy)nicotinaldehyde is best understood by examining its constituent parts: the nicotinaldehyde scaffold and the phenoxy-pyridine framework. Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is an aromatic aldehyde where the formyl group is attached to the 3-position of a pyridine (B92270) ring. wikipedia.org This arrangement provides a chemically versatile handle for a multitude of organic transformations. The pyridine ring itself is a key structural motif in many natural products and pharmacologically active compounds. researchgate.net

The phenoxy-pyridine moiety, on the other hand, consists of a pyridine ring linked to a phenyl group through an ether bond. This structural class has garnered considerable attention in medicinal chemistry. For instance, derivatives of phenoxy-pyridines have been investigated as potent inhibitors of key signaling proteins in cancer, such as VEGFR-2 and c-Met. rsc.orgrsc.org The introduction of a chlorine atom onto the phenoxy group, as seen in this compound, can significantly influence the molecule's electronic properties and biological interactions.

The synthesis of this compound typically involves the nucleophilic substitution of a leaving group (such as a halogen) at the 2-position of a pyridine ring with 4-chlorophenol (B41353) or its corresponding phenoxide. researchgate.net This reaction creates the diaryl ether linkage that is characteristic of this class of compounds. The aldehyde functionality can either be present on the starting pyridine derivative or introduced in a subsequent synthetic step.

Significance of the Nicotinaldehyde Scaffold in Heterocyclic Compound Synthesis

The nicotinaldehyde scaffold is a cornerstone in the synthesis of a diverse range of heterocyclic compounds. The aldehyde group is a highly reactive functional group that can participate in a wide variety of chemical reactions, making it an ideal starting point for constructing more elaborate molecular architectures.

One of the primary uses of nicotinaldehyde and its derivatives is in the construction of various fused and substituted pyridine-containing ring systems. For example, nicotinaldehyde can be a precursor for the synthesis of 1,4-dihydropyridine (B1200194) derivatives, a class of compounds known for their cardiovascular applications. researchgate.net It is also employed in the preparation of insecticides and other agrochemicals. googleapis.comgoogle.comgoogle.com

Furthermore, the aldehyde group can be readily transformed into other functional groups, such as alcohols, carboxylic acids, or imines, which then serve as handles for further synthetic modifications. The cyanide-catalyzed conjugate addition of aryl aldehydes, including nicotinaldehyde, is a well-established method for forming new carbon-carbon bonds. orgsyn.org The versatility of the nicotinaldehyde scaffold is also demonstrated by its use in the synthesis of various pharmaceutical ingredients, including antiviral agents and central nervous system drugs. exsyncorp.com

Below is a table summarizing some of the key reactions and transformations involving the nicotinaldehyde scaffold:

| Reaction Type | Reagents/Conditions | Product Class | Significance |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Ethyl acetoacetate, Ammonia | 1,4-Dihydropyridines | Cardiovascular drugs |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Pyridinyl-substituted alkenes | Intermediates for various heterocycles |

| Reductive Amination | Amines, Reducing agent (e.g., NaBH₃CN) | Pyridinylmethylamines | Building blocks for pharmaceuticals |

| Wittig Reaction | Phosphonium ylides | Pyridinyl-substituted alkenes | C-C bond formation |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Nicotinic acid | Precursor for other derivatives |

| Reduction | Reducing agent (e.g., NaBH₄) | Pyridinylmethanol | Functional group interconversion |

Overview of Research Trajectories for 2 Phenoxynicotinaldehydes

Established Synthetic Pathways for this compound

The primary challenge in constructing this compound lies in the formation of the aryl ether bond at the C2 position of the pyridine ring, which is inherently electron-deficient. The synthesis begins with a suitable precursor, 2-chloronicotinaldehyde (B135284), a compound whose own preparation has been a subject of research. Patents describe a common two-step route starting from 2-chloronicotinic acid, which is first reduced to 2-chloronicotinol and then oxidized to the target aldehyde, 2-chloronicotinaldehyde. google.compatsnap.com

With 2-chloronicotinaldehyde in hand, two principal strategies are employed for the crucial C-O bond formation: aromatic nucleophilic substitution and transition metal-catalyzed coupling.

Aromatic Nucleophilic Substitution Protocols

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for synthesizing aryl ethers. In this context, the reaction involves the displacement of the chloride at the C2 position of 2-chloronicotinaldehyde by the nucleophilic 4-chlorophenoxide. The pyridine ring's nitrogen atom and the aldehyde group at C3 both act as electron-withdrawing groups, which activate the C2 position towards nucleophilic attack.

The general mechanism proceeds via the addition of the 4-chlorophenoxide to the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion re-aromatizes the ring to yield the final product, this compound.

Key reaction parameters for a successful SNAr reaction of this type typically include:

Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate 4-chlorophenol (B41353) to generate the more potent nucleophile, 4-chlorophenoxide.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to solubilize the reactants and facilitate the reaction.

Temperature: Elevated temperatures are generally necessary to overcome the activation energy of the reaction.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Typical Conditions | Product |

| 2-Chloronicotinaldehyde | 4-Chlorophenol | K₂CO₃ | DMF | Heating | This compound |

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formation

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper, have become powerful methods for forming C-O bonds. The Ullmann condensation (copper-catalyzed) and Buchwald-Hartwig amination (palladium-catalyzed), adapted for ether synthesis, are the most relevant approaches.

In a typical copper-catalyzed reaction, 2-chloronicotinaldehyde would react with 4-chlorophenol in the presence of a copper(I) salt (e.g., CuI), a base, and often a ligand to stabilize the copper catalyst. Palladium-catalyzed couplings would involve a palladium precursor (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. These methods can sometimes offer milder conditions and broader substrate scope compared to traditional SNAr.

| Catalyst System | Ligand (Example) | Base | Solvent | Typical Conditions |

| CuI | Phenanthroline | Cs₂CO₃ | Toluene | Heating |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | Heating |

Synthesis of Structural Analogues and Derivatives of this compound

The modular nature of the synthesis of this compound allows for the generation of a wide array of structural analogues by modifying its constituent parts.

| Phenol (B47542) Reactant | Resulting Moiety |

| 4-Fluorophenol | 4-Fluorophenoxy |

| 4-Methoxyphenol | 4-Methoxyphenoxy |

| 3,4-Dichlorophenol | 3,4-Dichlorophenoxy |

| Naphthol | Naphthoxy |

Derivatization Strategies at the Nicotinaldehyde Core

The aldehyde group is a versatile functional handle for a vast range of chemical transformations, enabling the synthesis of numerous derivatives.

Oxidation: The aldehyde can be oxidized to a carboxylic acid (2-(4-Chlorophenoxy)nicotinic acid) using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Reduction: Reduction of the aldehyde yields the corresponding alcohol ( (2-(4-Chlorophenoxy)pyridin-3-yl)methanol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of substituted amines.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into various alkenes.

Condensation Reactions: The aldehyde can undergo condensation with active methylene (B1212753) compounds, hydrazines (to form hydrazones), or hydroxylamine (B1172632) (to form oximes). orientjchem.org

| Reaction Type | Reagent(s) | Functional Group Formed |

| Oxidation | KMnO₄ | Carboxylic Acid |

| Reduction | NaBH₄ | Alcohol |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | Malononitrile, base | Dicyanovinyl |

Multicomponent Reaction Approaches for Expanded Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. While specific MCRs starting directly from this compound are not widely documented, its aldehyde functionality makes it a prime candidate for such reactions. For example, it could serve as the aldehyde component in well-known MCRs like the Ugi or Passerini reactions to rapidly assemble complex, peptide-like structures or in the Hantzsch pyridine synthesis to build dihydropyridine (B1217469) scaffolds.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound typically involves the coupling of 2-chloronicotinaldehyde with 4-chlorophenol. A key challenge in this synthesis is achieving high regioselectivity, ensuring the nucleophilic attack occurs specifically at the C-2 position of the pyridine ring, which is activated by the electron-withdrawing aldehyde group.

A highly efficient and regioselective Ullmann-type reaction for the synthesis of 2-aryloxypyridines has been reported, which can be applied to the synthesis of the target molecule. nih.gov This methodology utilizes a copper(I) iodide (CuI) catalyst in the presence of a ligand such as N,N'-dimethyl-1,2-ethanediamine (TMEDA). The reaction of a 2,x-dihalopyridine with a phenol proceeds with high selectivity for the substitution at the 2-position. nih.gov In the context of this compound synthesis, starting with 2-chloronicotinaldehyde, the inherent electronic properties of the substrate direct the substitution to the desired position.

The choice of catalyst and ligand system is crucial for achieving high yields and selectivity. Modern Ullmann-type reactions often employ soluble copper catalysts supported by ligands like diamines or amino acids, which allow for milder reaction conditions compared to the harsh temperatures of traditional Ullmann reactions. wikipedia.orgorganic-chemistry.org The mechanism of these reactions generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide followed by reductive elimination to form the diaryl ether. organic-chemistry.org

A study on the Ullmann-type coupling of aryl iodides with aliphatic alcohols highlights the effectiveness of N,N-dimethylglycine as a ligand in promoting the reaction at moderate temperatures (around 110 °C). organic-chemistry.org While this specific study focuses on alkyl aryl ethers, the principles can be extended to the synthesis of diaryl ethers. The use of specific ligands can significantly influence the reaction's efficiency and selectivity.

Table 1: Key Parameters in Chemo- and Regioselective Ullmann Synthesis of 2-Aryloxypyridines

| Parameter | Description | Significance in Synthesis |

| Catalyst | Typically a Copper(I) salt, e.g., CuI. nih.gov | Facilitates the coupling reaction. The choice of copper source can influence reactivity. |

| Ligand | e.g., TMEDA, N,N-dimethylglycine. nih.govorganic-chemistry.org | Stabilizes the copper catalyst and enhances its reactivity, allowing for milder conditions. |

| Base | e.g., K₂CO₃, Cs₂CO₃. | Activates the phenolic nucleophile. |

| Solvent | High-boiling polar solvents like DMF, Pyridine. wikipedia.org | Solubilizes reactants and facilitates the reaction at elevated temperatures. |

| Temperature | Varies depending on catalyst/ligand system, often elevated. wikipedia.org | Provides the necessary activation energy for the reaction to proceed. |

This table is generated based on data from multiple sources.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to make the process more sustainable.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity. nih.gov The application of microwave heating to Ullmann-type reactions has been shown to accelerate the synthesis of diaryl ethers. nih.govmdpi.com This technique can be effectively applied to the synthesis of this compound, potentially reducing the need for high-boiling solvents and long reaction times associated with conventional heating methods. For instance, microwave-assisted Ullmann coupling has been successfully used for the synthesis of macrocyclic diaryl ethers, demonstrating improved yields and shorter reaction times compared to conventional heating. nih.gov A study on the copper-catalyzed amination of aryl halides in water showed that reaction times could be reduced to as little as 5 minutes under microwave irradiation. nih.gov

Use of Greener Solvents and Catalysts:

Traditional Ullmann reactions often utilize high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), which have environmental and health concerns. wikipedia.org Research efforts are directed towards using more benign solvents. Water has been explored as a solvent for copper-catalyzed Ullmann-type reactions, particularly with the use of appropriate ligands. nih.gov

Furthermore, the development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. For example, copper nanoparticles supported on materials like maghemite (Fe₂O₃) have been used as a heterogeneous catalyst for Ullmann etherification. mdpi.com These catalysts can be easily recovered using a magnet and reused multiple times without a significant loss of activity, thus minimizing waste. mdpi.com Similarly, copper-functionalized mesoporous silica (B1680970) (MCM-41) has been employed as a recyclable catalyst for Ullmann-type reactions. nih.gov

Table 2: Green Chemistry Approaches in the Synthesis of Aryl Ethers

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis. nih.govmdpi.com | Reduced reaction times, higher yields, energy efficiency. |

| Use of Safer Solvents | Exploration of water as a solvent. nih.gov | Reduced toxicity and environmental impact compared to traditional polar aprotic solvents. |

| Catalysis | Use of heterogeneous and recyclable catalysts (e.g., CuFe₂O₄, Cu@MCM-41). mdpi.comnih.gov | Catalyst can be easily separated and reused, minimizing waste and cost. |

| Atom Economy | Optimizing reactions to maximize the incorporation of reactant atoms into the final product. | Reduces the formation of by-products and waste. |

This table is generated based on data from multiple sources.

Enzymatic Inhibition Profiling

The structural motif of this compound suggests its potential to interact with various enzymes, a hypothesis supported by research on its analogues.

Alpha-Amylase Inhibitory Mechanisms

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Research into nicotinic acid derivatives has revealed their potential as α-amylase inhibitors. A study on a library of nicotinic acid derivatives, modified at the 6-position of the pyridine ring, identified compounds with micromolar inhibition against α-amylase. nih.gov Specifically, compounds 8 and 44 from this study demonstrated IC₅₀ values of 20.5 and 58.1 μM, respectively. nih.gov Notably, compound 44 showed a significant enzyme inactivation level of approximately 72%, which was more effective than the control, acarbose. nih.gov Mechanistic studies indicated that these promising compounds act via a noncompetitive inhibition mechanism, which can offer advantages in regulating enzyme function compared to competitive inhibitors. nih.gov

Alpha-Glucosidase Inhibitory Studies (for related derivatives)

Alpha-glucosidase is another critical enzyme in carbohydrate metabolism, and its inhibition is a well-established approach for controlling postprandial hyperglycemia. nih.govnih.gov Analogues of this compound have demonstrated significant α-glucosidase inhibitory activity. In the same study of nicotinic acid derivatives, compounds 35 and 39 were found to have IC₅₀ values of 32.9 and 26.4 μM, respectively, which are comparable to the standard drug acarbose. nih.gov These compounds also led to a substantial enhancement in enzyme inhibition at saturation, reaching approximately 80-90%. nih.gov The inhibitory mechanism for these derivatives against α-glucosidase was also determined to be noncompetitive. nih.gov

Further research on other heterocyclic compounds has also highlighted the potential for α-glucosidase inhibition. For instance, a series of 2,4,5-trisubstituted imidazole (B134444) derivatives and 1H-1,2,3-triazole analogues of Meldrum's acid have shown potent inhibitory activity, with some compounds exhibiting significantly lower IC₅₀ values than acarbose. researchgate.netresearchgate.net

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Nicotinic Acid Derivative (8) | α-Amylase | 20.5 µM | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative (44) | α-Amylase | 58.1 µM | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative (35) | α-Glucosidase | 32.9 µM | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative (39) | α-Glucosidase | 26.4 µM | Noncompetitive | nih.gov |

| Acarbose (Control for α-Amylase) | α-Amylase | - | Competitive | nih.gov |

| Acarbose (Control for α-Glucosidase) | α-Glucosidase | ~214.5-2450 µM | Competitive | nih.govresearchgate.net |

Cyclooxygenase-2 (COX-2) Inhibitory Activities (for related structures)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. youtube.com Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. ijpda.orgmdpi.com A study on a series of 2-phenoxynicotinic acid hydrazides, which are structurally related to this compound, evaluated their anti-inflammatory and analgesic properties. nih.gov The most active compounds were tested for their in vitro COX-1/COX-2 inhibition. The results indicated that these compounds exhibited moderate to good COX-1 inhibition but were weak inhibitors of COX-2. nih.gov

In contrast, other heterocyclic structures have been identified as potent and selective COX-2 inhibitors. For example, certain 2,4,5-triarylimidazole and 2,3-diaryl-1,3-thiazolidine-4-one derivatives have shown significant COX-2 inhibitory potency and selectivity. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-Phenoxynicotinic Acid Hydrazides | COX-1 | Moderate to Good | nih.gov |

| 2-Phenoxynicotinic Acid Hydrazides | COX-2 | Weak | nih.gov |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | IC₅₀ = 5.45 µM | nih.gov |

| Celecoxib (Reference) | COX-2 | High Selectivity | nih.gov |

Receptor Agonism and Antagonism Studies

The potential for compounds like this compound to interact with G-protein coupled receptors (GPCRs) is an area of active investigation.

Orphan G-Protein Coupled Receptor 84 (GPR84) Agonism and Biased Signaling

GPR84 is an orphan GPCR primarily expressed on immune cells and is implicated in inflammatory diseases. nih.govnih.gov It is activated by medium-chain fatty acids. nih.gov The development of selective GPR84 modulators is a key area of research. While direct studies on this compound are not available, research on other structurally distinct small molecules highlights the therapeutic potential of targeting this receptor.

For instance, the discovery of DL-175, a potent and selective GPR84 agonist, has been significant. nih.gov This compound was the first to demonstrate biased signaling, meaning it activates different downstream pathways to varying extents. nih.govox.ac.uk This biased agonism leads to distinct functional effects in macrophages, such as inducing chemotaxis differently while having similar effects on phagocytosis enhancement compared to other GPR84 ligands. nih.gov Such findings underscore the possibility of fine-tuning immune responses by developing biased agonists for GPR84. nih.govox.ac.uk

Exploration of Other Receptors (if applicable to this compound or related structures)

The diverse biological activities of nicotinic acid and its derivatives suggest that they may interact with a range of other receptors. However, specific studies detailing the interaction of this compound or its close analogues with other receptors are not prominently featured in the current scientific literature. Future research may uncover additional receptor targets for this class of compounds.

In Vitro Cellular Activity Assessment

Antiproliferative Activity against Various Cell Lines (for related derivatives)

No studies reporting the evaluation of the antiproliferative activity of this compound or its close derivatives against any cancer cell lines have been identified in the current body of scientific literature.

Modulation of Specific Cellular Pathways

There is no available research data detailing the effects of this compound on any specific cellular pathways.

Preclinical Mechanistic Studies

Investigation of Molecular Interactions with Biological Targets

No published studies have investigated the molecular interactions of this compound with any biological targets.

Elucidation of Pre-absorptive Pharmacodynamic Effects

Information regarding the pre-absorptive pharmacodynamic effects of this compound is not available in the existing scientific literature.

Structure Activity Relationship Sar and Chemoinformatic Analyses of 2 4 Chlorophenoxy Nicotinaldehyde Derivatives

Delineation of Key Pharmacophoric Elements for Biological Efficacy

A pharmacophore model for a class of compounds outlines the essential steric and electronic features required for optimal interaction with a specific biological target. For 2-(4-Chlorophenoxy)nicotinaldehyde derivatives, the key pharmacophoric elements can be dissected by considering the distinct contributions of its core moieties.

The 2-(4-chlorophenoxy) group is a critical component that significantly influences the biological activity profile of the parent molecule. The phenoxy group itself can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions with aromatic amino acid residues within a biological target's binding site.

In broader studies of chlorophenols, the n-octanol/water partition coefficient (log Kow), a measure of lipophilicity, has been shown to be a key descriptor in quantitative structure-activity relationship (QSAR) models, indicating the importance of the compound's ability to partition into lipid bilayers. nih.gov

The nicotinaldehyde scaffold, a pyridine (B92270) ring with an aldehyde group at the 3-position, provides a specific three-dimensional arrangement and electronic signature that is fundamental to the molecule's biological activity. The pyridine ring is a common heterocyclic scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding through its nitrogen atom, as well as aromatic interactions. nih.gov

The relative orientation of the 2-phenoxy group and the 3-aldehyde group is dictated by the geometry of the pyridine ring. This spatial arrangement is crucial for presenting the key interacting groups in the correct orientation to fit within a target's binding pocket. The aldehyde group itself is a key pharmacophoric feature, capable of acting as a hydrogen bond acceptor. Its reactivity can also be a factor in the mechanism of action, potentially forming covalent bonds with nucleophilic residues in the target protein.

Systematic Impact of Substituent Variations on Bioactivity

The systematic modification of substituents on both the pyridine and phenoxy rings is a classical medicinal chemistry approach to probe the SAR and optimize lead compounds.

The introduction of various substituents on the pyridine ring can have profound effects on the biological activity of this compound derivatives. The position of these substituents is critical. For instance, substituents at the 4-, 5-, or 6-positions can alter the steric and electronic profile of the molecule.

| Substituent Position on Pyridine Ring | Substituent Type | General Effect on Bioactivity (based on analogous series) | Reference |

|---|---|---|---|

| - | Methoxy (B1213986) (-OCH3) | Enhanced antiproliferative activity | nih.gov |

| - | Hydroxyl (-OH) | Enhanced antiproliferative activity | nih.gov |

| - | Amino (-NH2) | Enhanced antiproliferative activity | nih.gov |

| - | Halogens (e.g., F, Br) | Variable, can decrease activity | nih.gov |

| - | Bulky Groups | Generally decreased activity | nih.gov |

Modifications to the phenoxy group, particularly the nature and position of halogen substituents, can fine-tune the biological activity. While the parent compound features a 4-chloro substituent, variations of this can lead to significant changes in efficacy.

Replacing the chlorine with other halogens (e.g., fluorine, bromine, iodine) can alter the size, lipophilicity, and halogen-bonding potential of the substituent. The position of the halogen is also critical. For example, studies on 2-phenol-4-chlorophenyl-6-aryl pyridines have shown that an ortho- or para-chlorophenyl group at the 4-position of the central pyridine was important for selective topoisomerase II inhibitory activity, while a meta-chlorophenyl group was not favored. nih.gov

Introducing other substituents, such as methyl or methoxy groups, can also impact activity. In a study on 2-aryloxyquinoline-3-carbaldehydes, a p-methyl group on the aryloxy ring facilitated the reaction more than a p-chloro group, indicating the influence of electronic effects on this part of the molecule. nih.gov

| Substituent on Phenoxy Ring | General Effect on Bioactivity/Reactivity (based on analogous series) | Reference |

|---|---|---|

| ortho- or para-Chloro | Important for selective topoisomerase II inhibition | nih.gov |

| meta-Chloro | Less favorable for topoisomerase II inhibition | nih.gov |

| para-Methyl | Facilitated reactivity compared to para-chloro | nih.gov |

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of complex molecules like this compound derivatives. These in silico techniques can predict biological activities, guide the synthesis of new compounds, and provide insights into the molecular interactions governing efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyridine and chlorophenol derivatives, QSAR models have been developed using various molecular descriptors representing lipophilic, electronic, and steric properties. nih.govwjpsonline.com These models can predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore modeling is another powerful computational technique. It involves identifying the common three-dimensional arrangement of functional groups in a set of active molecules that are responsible for their biological activity. A well-defined pharmacophore model can be used as a 3D query to screen large chemical databases for novel scaffolds that fit the required spatial and electronic features. pharmacophorejournal.com For instance, a 3D-pharmacophore model for pyridine-3-carbonitriles with vasorelaxant activity was successfully developed to guide the design of new potent analogues. rsc.org

Molecular docking simulations can predict the preferred binding orientation of a ligand to a biological target of known three-dimensional structure. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target's active site, further refining the understanding of the SAR.

These computational approaches, when used in conjunction with experimental data, provide a comprehensive framework for the systematic exploration of the SAR of this compound derivatives, facilitating the design of new and more potent bioactive agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug and pesticide discovery. A typical QSAR study involves the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, and the subsequent development of a regression model that links these descriptors to the observed biological activity. nih.gov

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be illustrated through related structures. For instance, studies on other pyridine derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activities, such as anticancer or antimicrobial effects. nih.govnih.gov

A hypothetical QSAR model for a series of this compound derivatives might explore the impact of substituents on the pyridine ring or the phenyl ring on a particular biological activity, such as fungicidal efficacy. Key molecular descriptors that would likely be considered in such a model include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic environment of the molecule. The electron-withdrawing nature of the chloro group on the phenoxy ring is a significant electronic feature.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals radii, which quantify the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD), which measure the lipophilicity of the compounds.

A study on substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols, which are closely related to the core scaffold of interest, revealed initial SAR insights into their fungicidal activity. Although not a formal QSAR study, the findings indicate that the nature of substituents on the pyridine and phenyl rings significantly influences the antifungal potency. researchgate.net

To illustrate how QSAR data is typically presented, the following interactive table showcases hypothetical data for a series of this compound derivatives, where modifications are made at the R position of the phenyl ring and their corresponding hypothetical fungicidal activity (IC50) and key descriptors are listed.

| Compound ID | R-group | IC50 (µM) | logP | Molar Refractivity (MR) |

| 1 | H | 15.2 | 3.8 | 85.3 |

| 2 | 4-F | 12.5 | 3.9 | 85.1 |

| 3 | 4-Cl | 10.8 | 4.2 | 89.9 |

| 4 | 4-CH3 | 18.1 | 4.1 | 90.5 |

| 5 | 4-OCH3 | 20.4 | 3.7 | 91.2 |

| 6 | 3-Cl | 11.5 | 4.1 | 89.9 |

| 7 | 2-Cl | 14.8 | 4.0 | 89.9 |

From this hypothetical data, a QSAR equation could be derived, for example: pIC50 = -0.5 * logP + 0.02 * MR + c

This equation would suggest that lower lipophilicity and higher molar refractivity might be beneficial for the fungicidal activity of this class of compounds. Such a model would then be validated using internal and external validation techniques to ensure its predictive power.

Computational and Theoretical Chemistry Approaches for 2 4 Chlorophenoxy Nicotinaldehyde

Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic properties of molecules like 2-(4-Chlorophenoxy)nicotinaldehyde. By employing quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to simulate various types of spectra, including FT-IR, FT-Raman, NMR, and UV-Vis. These theoretical spectra are invaluable for interpreting experimental data, assigning spectral features to specific molecular motions or electronic transitions, and understanding the molecule's structural and electronic characteristics.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, frequency calculations are performed on the optimized structure to predict vibrational spectra (IR and Raman). nih.gov Nuclear magnetic shielding tensors are calculated to predict NMR chemical shifts, and time-dependent DFT (TD-DFT) is used to simulate electronic transitions observed in UV-Vis spectroscopy. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational analysis is a fundamental tool for understanding the molecular structure and bonding of this compound. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the harmonic vibrational frequencies can be calculated. nih.gov These calculated frequencies correspond to the fundamental modes of vibration within the molecule.

The predicted vibrational wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov

Below is a hypothetical data table illustrating the kind of results obtained from such a computational analysis for some key functional groups expected in this compound.

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| ν(C=O) | 1750 | 1680 | C=O stretching (aldehyde) |

| ν(C-H) | 3150 | 3024 | Aromatic C-H stretching (nicotinyl ring) |

| ν(C-O-C) | 1280 | 1229 | Asymmetric C-O-C ether stretching |

| ν(C-Cl) | 750 | 720 | C-Cl stretching (chlorophenyl ring) |

| β(C-H) | 1450 | 1392 | In-plane C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is another significant application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of the nuclei. nih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (TMS).

Theoretical NMR predictions are highly sensitive to the molecular geometry, making them an excellent tool for confirming the three-dimensional structure of the molecule. By comparing the calculated chemical shifts with experimental data, a definitive assignment of each proton and carbon atom in the this compound structure can be made.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated Chemical Shift (ppm) | Atom Type |

|---|---|---|

| H (aldehyde) | 9.95 | ¹H |

| H (nicotinyl, ortho to N) | 8.60 | ¹H |

| H (chlorophenyl, ortho to Cl) | 7.40 | ¹H |

| C (aldehyde) | 190.5 | ¹³C |

| C (nicotinyl, attached to O) | 164.2 | ¹³C |

| C (chlorophenyl, attached to Cl) | 130.1 | ¹³C |

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. olemiss.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max), the corresponding excitation energies, and the oscillator strengths, which are related to the intensity of the absorption bands.

The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations (e.g., π → π* or n → π* transitions). For this compound, these calculations can help explain the influence of the chlorophenoxy and nicotinaldehyde moieties on its electronic properties.

Table 3: Theoretical UV-Vis Spectral Data for this compound

| λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 310 | 4.00 | 0.45 | HOMO → LUMO (π → π) |

| 265 | 4.68 | 0.21 | HOMO-1 → LUMO (π → π) |

| 220 | 5.63 | 0.15 | HOMO → LUMO+1 (π → π*) |

These theoretical predictions, when combined with experimental results, provide a comprehensive understanding of the spectroscopic behavior of this compound, firmly linking its observed spectral properties to its underlying molecular structure and electronic framework.

Advanced Analytical Methodologies for Research on 2 4 Chlorophenoxy Nicotinaldehyde

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed molecular-level investigation of 2-(4-Chlorophenoxy)nicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are vital for confirming the arrangement of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the protons on the pyridine (B92270) ring, and the protons on the chlorophenoxy group. The chemical shift (δ) of the aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. Similarly, the protons on the 4-chlorophenyl ring will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.9 | ~191 |

| Pyridine Ring Carbons | 7.0 - 8.5 | 110 - 160 |

| Chlorophenyl Ring Carbons | 7.0 - 7.5 | 120 - 160 |

| C-O-C Ether Linkage Carbons | - | ~155 (C-O-Ar), ~160 (Ar-O-C) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₈ClNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. pensoft.net

Electron ionization (EI) would likely lead to fragmentation of the molecule. Common fragmentation pathways for this compound could involve the loss of the aldehyde group (-CHO), cleavage of the ether bond, and fragmentation of the aromatic rings. Analyzing these fragments helps to piece together the structure of the original molecule.

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₁₂H₈ClNO₂]⁺ | 233/235 | Molecular Ion ([M]⁺, [M+2]⁺) |

| [C₁₁H₈ClNO]⁺ | 204/206 | Loss of CHO |

| [C₆H₄ClO]⁺ | 127/129 | Chlorophenoxy cation |

| [C₆H₄NO₂]⁺ | 122 | Nicotinoyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. ucalgary.ca The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities. A strong C=O stretching band for the aldehyde is typically observed around 1700-1730 cm⁻¹. The C-O-C stretching of the ether linkage usually appears in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings appear in the 1600-1450 cm⁻¹ region. ucalgary.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π→π* transitions in the aromatic rings and the carbonyl group. The presence of conjugation between the pyridine ring, the ether linkage, and the chlorophenyl ring would likely result in absorption maxima at longer wavelengths (λmax) compared to the individual chromophores. masterorganicchemistry.com Typical λmax values for similar conjugated aromatic systems fall within the 250-350 nm range. masterorganicchemistry.comresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, for its purification, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would be suitable for analyzing this compound. pensoft.netmdpi.com

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of acid like acetic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation from impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance detection sensitivity. nih.govlawdata.com.tw The method would be validated for linearity, accuracy, precision, and robustness to ensure reliable quantification of the compound's purity. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (with or without acid modifier) |

| Elution Mode | Isocratic or Gradient |

| Detection | UV at λmax (e.g., ~280 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For this compound, a silica (B1680970) gel plate would serve as the stationary phase.

Advanced Structural Determination Techniques

The precise arrangement of atoms within a crystalline solid can be unambiguously determined through advanced structural determination techniques. These methods are fundamental in establishing the absolute configuration and conformational properties of a molecule, which are crucial for understanding its chemical behavior and for rational drug design.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), specific single-crystal X-ray diffraction data for this compound is not publicly available. The synthesis of this compound has been reported in various chemical catalogs; however, its full structural elucidation via X-ray crystallography has not been published in the accessible scientific domain.

For a compound of this nature, a typical X-ray crystallography study would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal lattice. These parameters are essential for the complete and unambiguous description of the solid-state structure. While no experimental data exists for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₂H₈ClNO₂ |

| Formula weight | 233.65 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Calculated density (g/cm³) | 1.472 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| F(000) | 480 |

Note: The data in this table is purely hypothetical and serves as an example of the information that would be generated from an X-ray crystallographic analysis. It does not represent actual experimental data for this compound.

The confirmation of the solid-state structure through X-ray crystallography would be a significant contribution to the chemical literature, providing a foundational piece of data for further computational and experimental studies on this compound and related compounds.

Synthetic Applications and Broader Chemical Utility of 2 4 Chlorophenoxy Nicotinaldehyde Scaffolds

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 2-(4-chlorophenoxy)nicotinaldehyde makes it a valuable intermediate for the synthesis of more elaborate organic structures. The aldehyde functionality serves as a key handle for a wide array of chemical transformations, while the pyridine (B92270) and chlorophenoxy groups provide a stable core that can be further functionalized.

Building Block for Novel Heterocyclic Ring Systems

The aldehyde group of this compound is a prime site for reactions that lead to the formation of new heterocyclic rings. Through condensation reactions with various dinucleophiles, a range of fused and spirocyclic systems can be accessed. For instance, reaction with hydrazines can yield pyrazoline or pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) systems.

One can envision multicomponent reactions, such as the Biginelli or Hantzsch-type reactions, where this compound could serve as the aldehyde component to construct complex dihydropyrimidine (B8664642) and dihydropyridine (B1217469) scaffolds, respectively. These heterocyclic cores are prevalent in many biologically active compounds.

Furthermore, the aldehyde can participate in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could be employed to construct new six-membered rings, leading to more complex polycyclic systems. libretexts.org The pyridine nitrogen can also influence the reactivity and regioselectivity of these transformations.

Precursor in the Construction of Functionalized Pyridine Derivatives

The inherent pyridine core of this compound makes it an excellent starting material for the synthesis of a variety of functionalized pyridine derivatives. The aldehyde group can be readily transformed into a wide range of other functional groups.

Table 1: Potential Transformations of the Aldehyde Group in this compound

| Reagent(s) | Product Functional Group |

| NaBH₄ | Alcohol (-CH₂OH) |

| KMnO₄ or other oxidizing agents | Carboxylic acid (-COOH) |

| R-MgBr (Grignard reagent) | Secondary alcohol (-CH(OH)R) |

| Wittig reagents (Ph₃P=CHR) | Alkene (-CH=CHR) |

| Amines (R-NH₂) | Imine (-CH=NR) |

| Hydrazines (R-NHNH₂) | Hydrazone (-CH=NNHR) |

These transformations allow for the introduction of diverse substituents at the 3-position of the pyridine ring, paving the way for the synthesis of a vast array of novel compounds with potentially interesting biological or material properties. For example, the corresponding alcohol, obtained by reduction of the aldehyde, could serve as a precursor for ethers and esters. The carboxylic acid, obtained by oxidation, could be converted to amides and esters, further expanding the accessible chemical space. The synthesis of related 2-(4-chlorophenoxy)-1-(3-pyridyl)ethanols has been reported, highlighting the utility of the pyridyl aldehyde in generating more complex structures with potential fungicidal activity. researchgate.net

Scaffold for Diverse Chemical Library Generation

The concept of using a central scaffold for the generation of chemical libraries is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov The this compound molecule is an ideal candidate for such an approach. Its multiple points of diversification allow for the rapid and efficient creation of a large number of structurally related compounds.

By systematically varying the substituents on the chlorophenoxy ring (e.g., through nucleophilic aromatic substitution if conditions allow, though this is generally difficult on an unactivated ring), transforming the aldehyde group as described above, and potentially modifying the pyridine ring itself, a combinatorial library can be synthesized. This library can then be screened for a variety of biological activities, accelerating the discovery of new lead compounds. The ability to generate diverse structures from a common, readily accessible starting material is a significant advantage in the quest for novel therapeutic agents.

Exploration in Materials Science and Photochemistry

While direct applications of this compound in materials science and photochemistry are not yet extensively documented in publicly available literature, its structural features suggest potential in these areas.

The conjugated system of the pyridine ring and the phenoxy group, coupled with the potential for extending this conjugation through reactions at the aldehyde, could lead to the development of novel organic materials with interesting photophysical properties. For instance, derivatives of this scaffold could be investigated as organic light-emitting diode (OLED) materials, fluorescent probes, or photosensitizers.

Future Directions and Emerging Research Perspectives in 2 4 Chlorophenoxy Nicotinaldehyde Chemistry

Innovation in Sustainable Synthetic Methodologies

The synthesis of functionalized heteroaromatic compounds like 2-(4-chlorophenoxy)nicotinaldehyde is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, focusing on efficiency, safety, and environmental impact reduction.

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to accelerate reaction rates, improve yields, and reduce the use of solvents. nih.govacs.org The application of microwave irradiation to the synthesis of pyridine (B92270) derivatives has demonstrated excellent yields (82%-94%) and significantly shorter reaction times (2-7 minutes) compared to conventional heating methods. nih.govacs.org

Catalytic C-O Cross-Coupling: The formation of the ether linkage in this compound is a critical step. Advances in transition-metal-catalyzed cross-coupling reactions, particularly using palladium and copper, are enabling more efficient and milder reaction conditions. longdom.orgresearchgate.netmit.edunih.gov The development of new ligands, such as biaryl phosphines, has been shown to improve the efficiency of C-O bond formation, even with challenging substrates like (hetero)aryl chlorides. mit.edunih.gov

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly desirable for their atom economy and reduced waste. nih.govresearchgate.net The development of one-pot procedures for constructing the functionalized pyridine ring system of this compound would represent a significant step towards a more sustainable synthetic route. nih.govresearchgate.net

Use of Greener Solvents and Catalysts: A shift towards environmentally benign solvents, such as water or ethanol, and the use of reusable, non-toxic catalysts like iron are central to sustainable synthesis. researchgate.netrsc.org Iron-catalyzed cyclization reactions, for instance, have been developed for the green synthesis of substituted pyridines. rsc.org

The table below summarizes some of the green synthetic methods applicable to pyridine derivatives.

| Method | Key Advantages | Potential Application to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy consumption. nih.govacs.org | Acceleration of both the pyridine ring formation and the C-O coupling step. |

| Palladium/Copper-Catalyzed Cross-Coupling | High efficiency, mild reaction conditions, broad substrate scope. longdom.orgresearchgate.netmit.edunih.gov | Formation of the ether linkage between the chlorophenol and the pyridine ring. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. nih.govresearchgate.net | Simultaneous construction of the substituted pyridine core. |

| Iron-Catalyzed Cyclization | Use of an inexpensive and environmentally benign catalyst. rsc.org | A greener alternative for the synthesis of the pyridine scaffold. |

Identification of Novel Biological Targets and Therapeutic Modalities

The structural motifs present in this compound, namely the pyridine and chlorophenoxy groups, are found in numerous biologically active compounds, suggesting a rich potential for therapeutic applications. rsc.org Future research will focus on identifying novel biological targets and exploring new therapeutic avenues for this compound and its derivatives.

Derivatives of pyridine are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antifungal, antimalarial, and antiviral activities. nih.gov For instance, some pyridine-4-one derivatives act as iron chelators and have shown significant anti-inflammatory effects, possibly by targeting heme-dependent enzymes like cyclooxygenase and lipoxygenase. nih.gov The pyridine scaffold is also a core component of many clinically approved drugs. rsc.org

The chlorophenoxy moiety is present in various herbicides, and studies have investigated their biological effects, including their interaction with DNA and enzymes like acetylcholinesterase. preprints.org Furthermore, computational studies on compounds containing a (4-chlorophenoxy)methyl group have predicted their potential for drug development based on favorable pharmacokinetic properties. researchgate.net

Future research in this area will likely involve:

High-Throughput Screening: Testing this compound and a library of its derivatives against a wide array of biological targets to identify novel activities.

In Silico Target Prediction: Utilizing computational models to predict potential protein targets based on the compound's structure. nih.govnih.gov These chemogenomic approaches integrate chemical and biological data to identify likely compound-target interactions. nih.gov

Exploration of New Therapeutic Areas: Based on the known activities of similar compounds, potential therapeutic applications to investigate include cancer, infectious diseases, and inflammatory conditions. nih.govcmjpublishers.com For example, pyridine derivatives have been explored for their potential as anticancer agents. cmjpublishers.com

The table below outlines potential therapeutic areas and the corresponding rationale for investigating this compound.

| Potential Therapeutic Area | Rationale Based on Structural Moieties | Relevant Research Findings |

|---|---|---|

| Anti-inflammatory | Pyridine-4-one derivatives exhibit anti-inflammatory properties. nih.gov | Potential to modulate inflammatory pathways, possibly through iron chelation. nih.gov |

| Anticancer | The pyridine scaffold is present in approved anticancer drugs like imatinib. rsc.org Pyridine derivatives have shown glioblastoma toxicity. nih.gov | Derivatives of pyridine-4-carbohydrazide have shown predicted anticancer activity. cmjpublishers.com |

| Antimicrobial | Pyridine derivatives have demonstrated antifungal and antibacterial activities. nih.gov | In silico predictions suggest antibacterial and antiviral potential for similar structures. cmjpublishers.com |

| Neurological Disorders | Pyridine-containing compounds have been designed for improved brain penetration. nih.gov | Computational models can predict CNS penetration, a key factor for drugs targeting the brain. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of AI and ML in the discovery process for this compound can be multifaceted:

Lead Optimization: AI algorithms can be used to refine the structure of this compound to improve its pharmacological properties. preprints.orgpreprints.org This includes enhancing potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). patsnap.com

Predictive Modeling: Machine learning models can be trained on large datasets to predict the biological activity and physicochemical properties of novel derivatives before they are synthesized. nih.govnih.gov This data-driven approach significantly reduces the time and cost associated with experimental testing. patsnap.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel scaffolds with improved therapeutic potential. arxiv.org

The integration of AI and ML with traditional medicinal chemistry will be crucial for unlocking the full potential of this compound and its analogs.

The table below details the potential applications of AI/ML in the development of this compound-based compounds.

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. patsnap.com | Prediction of the potency of new derivatives. |

| ADMET Prediction | Using computational models to forecast the pharmacokinetic and toxicity profiles of compounds. patsnap.com | Early identification of candidates with favorable drug-like properties. |

| Generative Models | Employing AI to design novel molecules with optimized properties. arxiv.org | Discovery of new chemical entities with enhanced therapeutic potential. |

| Virtual Screening | Computationally screening large libraries of compounds against a biological target. | Rapid identification of potential hit compounds for further investigation. |

Development of Advanced Bioanalytical Tools for Mechanistic Understanding

A deep understanding of how this compound interacts with its biological targets at a molecular level is essential for its development as a therapeutic agent. Advanced bioanalytical tools are critical for elucidating these mechanisms of action.

Future research will increasingly rely on a suite of sophisticated techniques to study these interactions:

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics and affinity between a small molecule and a protein target. labmanager.comreichertspr.comnih.govrapidnovor.com SPR is a powerful tool for characterizing the interaction of compounds like this compound with their putative protein targets. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including affinity, stoichiometry, and enthalpy. labmanager.comreichertspr.com

Mass Spectrometry (MS): Advanced MS-based approaches can be used to identify drug-target engagement, characterize the mode of action, and even screen for binding events in complex biological systems. nih.govnih.govpurdue.edu

Electrochemical Biosensors: The development of novel biosensors offers a promising avenue for the rapid and sensitive detection of heterocyclic compounds and for studying their interactions with biological molecules. nih.govnih.govmdpi.comresearchgate.net These sensors can be designed to provide real-time data on binding events. researchgate.net

The table below provides an overview of advanced bioanalytical tools and their applications in studying this compound.

| Technique | Information Provided | Relevance to this compound Research |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates (ka/kd). labmanager.comreichertspr.comnih.govrapidnovor.com | Quantifying the interaction with potential protein targets. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). labmanager.comreichertspr.com | Providing a complete thermodynamic profile of the binding event. |

| Mass Spectrometry (MS) | Target identification, binding site mapping, quantification of target engagement. nih.govnih.govpurdue.edu | Confirming direct binding to targets in a cellular context. |

| Electrochemical Biosensors | Real-time detection of binding, quantification of the analyte. nih.govnih.govmdpi.comresearchgate.net | Developing rapid assays for screening and mechanistic studies. |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2-(4-Chlorophenoxy)nicotinaldehyde?

- Methodology : Begin with nicotinaldehyde as the core structure. Introduce the 4-chlorophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress using TLC and HPLC to optimize yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity through melting point analysis and LC-MS .

- Critical Parameters : Reactant stoichiometry, solvent polarity, and temperature control to avoid side reactions like over-oxidation or dehalogenation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aldehyde proton typically appears at δ 9.8–10.2 ppm, while aromatic protons from the chlorophenoxy group resonate at δ 6.8–7.5 ppm .

- FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS or EI-MS .

Q. How can researchers validate the crystalline structure of this compound derivatives?

- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane). Use X-ray diffraction (XRD) with Cu-Kα radiation. Refine structures using SHELXL for small-molecule crystallography, focusing on hydrogen-bonding interactions (e.g., C=O···H-N) to stabilize the lattice .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Methodology : Cross-validate data using complementary techniques. For example, if NMR suggests multiple conformers, employ variable-temperature NMR or DFT calculations to model electronic environments. Compare XRD bond lengths/angles with computational results (e.g., Gaussian 09) to reconcile discrepancies .

Q. How does the 4-chlorophenoxy group influence the electronic properties of the nicotinaldehyde moiety?

- Methodology : Perform Hammett analysis to quantify substituent effects. Use cyclic voltammetry to measure redox potentials, revealing electron-withdrawing effects of the chloro group. Computational studies (e.g., NBO analysis in Gaussian) can map charge distribution and predict reactivity in cross-coupling reactions .

Q. What are the challenges in optimizing catalytic conditions for functionalizing this compound?

- Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling. Optimize ligand choice (e.g., SPhos vs. XPhos) to enhance selectivity. Use Design of Experiments (DoE) to balance temperature, solvent (toluene vs. dioxane), and base (Cs₂CO₃ vs. K₃PO₄) .

Q. How can researchers analyze the stability of this compound under varying pH conditions?

- Methodology : Conduct accelerated degradation studies (pH 1–13, 40–60°C). Monitor aldehyde oxidation to carboxylic acid via HPLC. Use Arrhenius kinetics to predict shelf-life. Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.